3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H12FNO/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8,13,16H,9H2 |
InChI Key |
BRAOHWIUZXJCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with 4-fluorobenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the oxazine ring. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazine N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxazine N-oxides.
Reduction: Formation of dihydro-oxazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Biological Activities
1.1 Pharmacological Properties
Recent studies have highlighted the pharmacological potential of 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives. These compounds exhibit various biological activities, including:
- Antifungal Activity : Research indicates that aryl-fused 1,4-oxazine derivatives possess antifungal properties, making them suitable candidates for developing new antifungal agents .
- Antifeedant Properties : The compound has shown potential as an antifeedant in pest control, which is crucial for agricultural applications .
- Ferroptosis Inhibition : A study demonstrated that certain derivatives of benzo[b][1,4]oxazine exhibit significant inhibitory effects against ferroptosis—a form of programmed cell death associated with various diseases. One derivative showed an EC50 value of approximately 50 nM in inhibiting ferroptosis across multiple cell lines .
Antifungal Studies
In a recent study investigating the antifungal properties of various oxazine derivatives, researchers synthesized a series of compounds and evaluated their activity against common fungal pathogens. The results indicated that specific substitutions on the oxazine ring significantly enhanced antifungal efficacy, suggesting that structural modifications can lead to improved bioactivity .
Ferroptosis Inhibition in Liver Injury Models
A notable case study involved the evaluation of NYY-6a, a derivative of benzo[b][1,4]oxazine, in a mouse model of acute liver injury induced by Concanavalin A (ConA). The compound demonstrated significant protective effects against liver damage by inhibiting lipid peroxidation and reducing markers of inflammation. This highlights its potential as a therapeutic agent for treating ferroptosis-related pathologies .
Data Summary Table
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Pharmacology | Antifungal | Effective against fungal pathogens |
| Agrochemistry | Antifeedant | Potential use in pest control |
| Therapeutics | Ferroptosis Inhibition | Significant inhibition observed in liver injury models |
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications: Substituent Position and Bioactivity
The benzoxazine core allows diverse substitutions, significantly altering pharmacological profiles:
- TTZ-1 and TTZ-2 : These analogs feature a 2,8-disubstituted benzoxazine core with a hydrophobic chain at position 6. They inhibit Protein S-a, demonstrating the importance of lipophilic substituents for enzyme targeting .
- Compound 61 : Contains a pyrimidinyl-indole substituent, showing activity against Mycobacterium tuberculosis CYP121A1. The indole moiety enhances target binding through π-π interactions .
- S45: A quinazoline-linked dimeric benzoxazine with underexplored bioactivity, highlighting structural adaptability for novel targets .
Key Insight : Position 3 substitutions (e.g., 4-fluorophenyl) often enhance receptor affinity, while position 8 modifications (e.g., bromo, piperazinyl) influence solubility and off-target effects .
Electronic and Steric Effects of Substituents
- Fluorine vs. Chlorine : The 4-fluorophenyl group in 11g (IC50: 33% yield) offers superior metabolic stability compared to 3-chlorophenyl analogs (e.g., 19 ), where chlorine’s bulkiness reduces 5-HT6 receptor affinity (Ki = 1,260 nM vs. 16–25 nM for fluorinated derivatives) .
- Nitro vs. Methoxy Groups : The nitro group in 11g increases electron-withdrawing effects, enhancing anti-proliferative activity (HRMS: m/z 403.10655) compared to methoxy-substituted 5e (HRMS: m/z 397.19073), which prioritizes hydrogen bonding .
Physicochemical Properties
| Compound | Substituents | XLogP3 | Topological PSA (Ų) | Melting Point (°C) | Bioactivity Target |
|---|---|---|---|---|---|
| 11g (4-nitrophenyl) | 3-(4-Fluorophenyl), 7-OCH3 | 1.7 | 33.7 | 139–141 | Anti-proliferative |
| 5e (4-methoxyphenyl) | 3-(4-Fluorophenyl), 4-OCH3 | 2.1 | 41.2 | 101–103 | Dual receptor modulation |
| TTZ-1 | 2-TTZ head, 8-hydrophobic chain | 3.5 | 78.4 | N/A | Protein S-a inhibition |
| 20 | 4-Benzyl, 8-piperazinyl | 1.9 | 58.3 | N/A | Low 5-HT6 affinity (Ki = 1,260 nM) |
Notes:
- Lower XLogP3 (e.g., 11g ) correlates with improved aqueous solubility, critical for oral bioavailability.
- High PSA (>60 Ų) in TTZ-1 suggests membrane permeability challenges .
Structure-Activity Relationship (SAR) Trends
Position 3 : Aromatic groups (4-fluorophenyl, 4-methoxyphenyl) enhance target binding via hydrophobic and dipole interactions.
Position 4 : Electron-deficient groups (e.g., nitro in 11g ) improve anti-cancer activity, while electron-rich groups (e.g., methoxy in 5e ) favor receptor agonism.
Position 8 : Bulky substituents (e.g., bromo, piperazinyl) reduce off-target effects but may lower CNS penetration .
Biological Activity
The compound 3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is part of a larger class of benzo[1,4]oxazine derivatives which have garnered attention for their potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C15H14FN
- Molecular Weight : 239.28 g/mol
- CAS Number : 1400566-23-5
1. 5-HT6 Receptor Antagonism
Research indicates that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit significant antagonistic activity at the 5-HT6 receptor , which is implicated in various neurological disorders. A study demonstrated that certain derivatives showed subnanomolar affinities for the receptor and favorable brain penetration in rat models, suggesting potential applications in treating conditions such as depression and cognitive dysfunctions associated with Alzheimer's disease .
2. Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Another notable activity is the selective inhibition of CDK9 , which plays a crucial role in regulating transcription and cell cycle progression. A derivative identified as compound 32k was shown to induce apoptosis in hematologic malignancies by decreasing levels of phosphorylated RNA polymerase II (p-Ser2-RNAPII), Mcl-1, and c-Myc in vitro. Furthermore, this compound exhibited significant antitumor efficacy in xenograft models derived from various hematological tumors .
3. Neuroprotective Effects
In vitro studies have highlighted the neuroprotective properties of fluorinated benzo[1,4]oxazine derivatives against amyloid-beta (Aβ) toxicity. These compounds were found to block toxic effects on long-term potentiation (LTP) in rat brain slices, suggesting their potential utility in neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of these compounds can be linked to their structural features. For instance, the presence of the fluorophenyl group enhances lipophilicity and receptor binding affinity. The relationship between structure and biological activity has been explored extensively, indicating that modifications to the oxazine ring can significantly alter pharmacological profiles.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
